![molecular formula C11H14O4 B2730519 2-[3-(2-Methoxyethoxy)phenyl]acetic acid CAS No. 1291450-87-7](/img/structure/B2730519.png)
2-[3-(2-Methoxyethoxy)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(2-Methoxyethoxy)phenyl]acetic acid” is a colorless to pale yellow liquid . It is also known as 2- (2- (2-Methoxyethoxy)ethoxy)acetic Acid . Its CAS number is 16024-58-1 . It has a molecular formula of C7H14O5 and a molecular weight of 178.18 .
Physical And Chemical Properties Analysis
“this compound” has a boiling point of 140 °C at 2 mm Hg, a density of 1.161 g/mL at 25 °C, and a refractive index (n20/D) of 1.446 . It is soluble in chloroform and methanol to a small extent .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2-[3-(2-Methoxyethoxy)phenyl]acetic acid and its derivatives have been explored for their antimicrobial activities. For instance, a study synthesized 1,3,4-thiadiazole derivatives of this compound and evaluated them in vitro for significant activity against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antioxidation Activities
Research has been conducted on the antioxidation activities of similar compounds, such as (3-Hydroxy-4-methoxy phenyl) acetic acid. This study involved synthesizing the compound from isovanillin and rodanine, and assessing its antioxidation properties using the DPPH radical scavenging method (Wenshan Ren, 2004).
Role in Analytical Chemistry
This compound has been utilized in developing methods for estimating mono and diamine oxidase in human serum, indicating its potential application in analytical and diagnostic procedures (G. Leyton, 1981).
Application in Organic Synthesis
In organic synthesis, derivatives of this compound have been used. For example, research involving the synthesis of novel indole-benzimidazole derivatives used related compounds as starting materials (Xin-ying Wang, Liu, Xu, Jiang, & Kang, 2016).
Use in Molecular Structure Studies
Studies on molecular structure, like the analysis of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, have been conducted. These studies focus on the orientation of the acetic acid side chain and its molecular interactions (N. Okabe, Suga, & Kohyama, 1995).
Investigation in Food Chemistry
In the field of food chemistry, the compound's derivatives have been investigated for their role in the Maillard reaction, particularly in the formation of acetic acid from glucose (T. Davidek, Devaud, Robert, & Blank, 2006).
Exploring as Chiral Auxiliary Compound
Research has also explored its use as a chiral auxiliary compound, specifically 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, for its potential in chiral derivatization of amines and alcohols (P. Majewska, 2019).
Antiinflammatory Activity
The compound's derivatives, such as substituted (2-phenoxyphenyl)acetic acids, have been synthesized and their antiinflammatory activities have been assessed, showing considerable activity in specific tests (D. C. Atkinson, Godfrey, Meek, Saville, & Stillings, 1983).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-5-6-15-10-4-2-3-9(7-10)8-11(12)13/h2-4,7H,5-6,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYOIHOUDNWCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1291450-87-7 |
Source


|
| Record name | 2-[3-(2-methoxyethoxy)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2730437.png)
![1-Adamantyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2730438.png)
![N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2730439.png)
![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2730440.png)
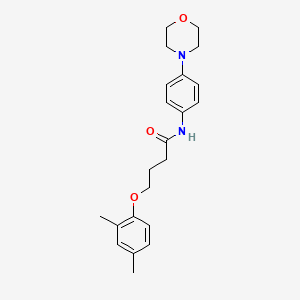
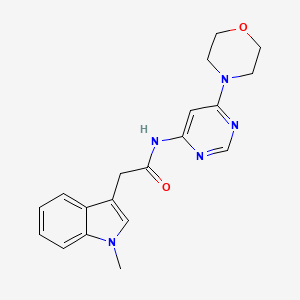
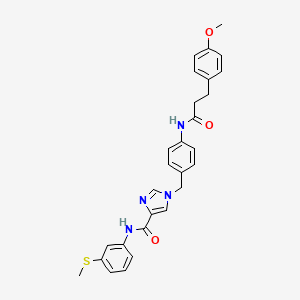
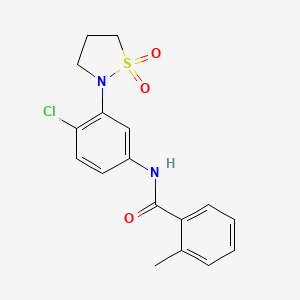

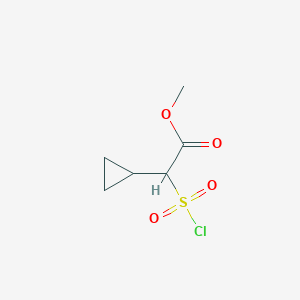
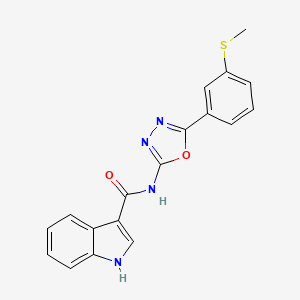
![Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride](/img/structure/B2730456.png)
![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730457.png)
